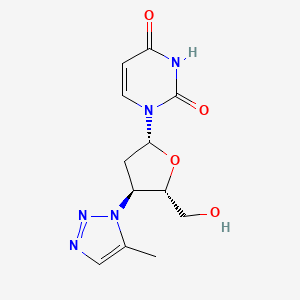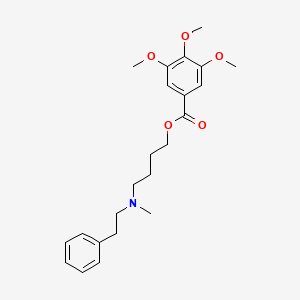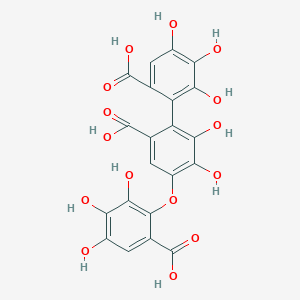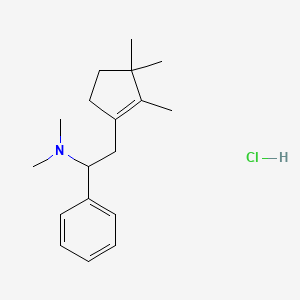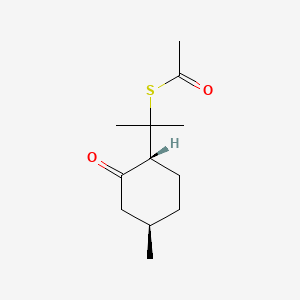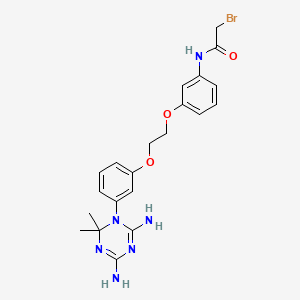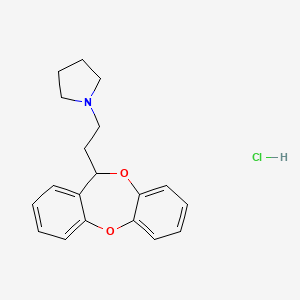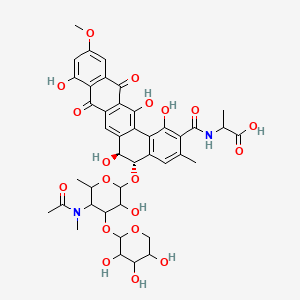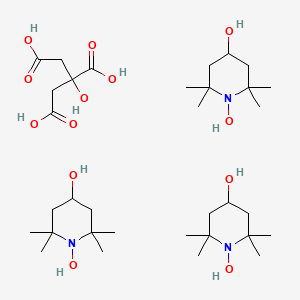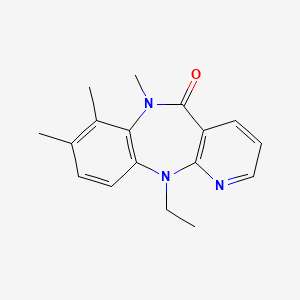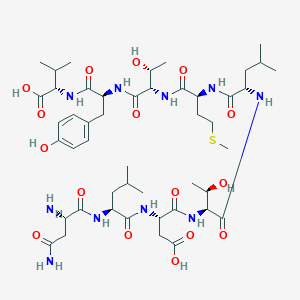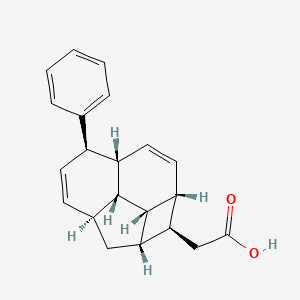
Endiandric acid A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endiandric acid A is a polycyclic natural product isolated from the leaves of the Australian tree Endiandra introrsa. It belongs to a family of compounds known as endiandric acids, which are characterized by their complex tetracyclic frameworks. These compounds were first isolated and structurally elucidated by D. St. C. Black and colleagues in the 1980s
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of endiandric acid A involves a series of pericyclic reactions, including electrocyclization and intramolecular Diels–Alder reactions. One notable synthetic approach involves the preparation of a linear tetraene intermediate, which undergoes an 8π/6π-electrocyclic cascade followed by an intramolecular Diels–Alder reaction . This method has been refined over the years to improve yield and efficiency.
Industrial Production Methods: While industrial-scale production of this compound is not common, the synthetic routes developed in academic research provide a foundation for potential large-scale synthesis. These methods typically involve multi-step organic synthesis, requiring precise control of reaction conditions to ensure the formation of the desired polycyclic structure.
Análisis De Reacciones Químicas
Types of Reactions: Endiandric acid A undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of specific functional groups using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products: The reactions typically yield derivatives of this compound with modified functional groups, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
Chemistry: As a model compound for studying pericyclic reactions and complex natural product synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Applications in the synthesis of complex organic molecules and as a precursor for other valuable compounds.
Mecanismo De Acción
The mechanism by which endiandric acid A exerts its effects involves its interaction with specific molecular targets. The compound’s polycyclic structure allows it to engage in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes and receptors involved in disease processes. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
- Endiandric acid B
- Endiandric acid C
- Endiandric acid D
Propiedades
Número CAS |
74591-03-0 |
|---|---|
Fórmula molecular |
C21H22O2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-[(1S,2S,3R,6R,7R,10S,11S,12S)-7-phenyl-2-tetracyclo[8.2.1.03,12.06,11]trideca-4,8-dienyl]acetic acid |
InChI |
InChI=1S/C21H22O2/c22-19(23)11-17-16-9-8-15-14(12-4-2-1-3-5-12)7-6-13-10-18(17)21(16)20(13)15/h1-9,13-18,20-21H,10-11H2,(H,22,23)/t13-,14+,15+,16-,17-,18+,20-,21-/m1/s1 |
Clave InChI |
NCJMIMSYHAESBZ-ISPFPGQYSA-N |
SMILES isomérico |
C1[C@H]2C=C[C@H]([C@H]3[C@@H]2[C@H]4[C@@H]1[C@@H]([C@H]4C=C3)CC(=O)O)C5=CC=CC=C5 |
SMILES canónico |
C1C2C=CC(C3C2C4C1C(C4C=C3)CC(=O)O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


